Cas no 1420959-03-0 (2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole)
![2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole structure](https://www.kuujia.com/scimg/cas/1420959-03-0x500.png)
2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole Chemical and Physical Properties
Names and Identifiers
-
- 2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole
- 1H-Benzimidazole, 2-[1-(4-pyridinylmethyl)-4-piperidinyl]-
- DB-226430
- 2-{1-[(pyridin-4-yl)methyl]piperidin-4-yl}-1H-1,3-benzodiazole
- 1420959-03-0
- 2-[1-(PYRIDIN-4-YLMETHYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE
- 2-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-1H-benzimidazole
- AKOS024462954
- G68443
- 2-(1-Pyridin-4-ylmethyl-piperidin-4-yl)-1H-benzoimidazole
-
- MDL: MFCD24369850
- Inchi: InChI=1S/C18H20N4/c1-2-4-17-16(3-1)20-18(21-17)15-7-11-22(12-8-15)13-14-5-9-19-10-6-14/h1-6,9-10,15H,7-8,11-13H2,(H,20,21)
- InChI Key: MZGAGWBCDSKZNZ-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)NC(=N2)C3CCN(CC3)CC4=CC=NC=C4
Computed Properties
- Exact Mass: 292.16879665g/mol
- Monoisotopic Mass: 292.16879665g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 347
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 44.8Ų
2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM156283-1g |
2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole |
1420959-03-0 | 95%+ | 1g |
$*** | 2023-03-31 | |
Chemenu | CM156283-1g |
2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole |
1420959-03-0 | 95% | 1g |
$754 | 2021-08-05 | |
Aaron | AR001IG1-100mg |
1H-Benzimidazole, 2-[1-(4-pyridinylmethyl)-4-piperidinyl]- |
1420959-03-0 | 95% | 100mg |
$158.00 | 2025-02-17 | |
Ambeed | A813078-1g |
2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole |
1420959-03-0 | 95% | 1g |
$721.0 | 2025-03-04 | |
Ambeed | A813078-100mg |
2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole |
1420959-03-0 | 95% | 100mg |
$157.0 | 2025-03-04 | |
1PlusChem | 1P001I7P-100mg |
1H-Benzimidazole, 2-[1-(4-pyridinylmethyl)-4-piperidinyl]- |
1420959-03-0 | 95% | 100mg |
$157.00 | 2024-06-20 | |
Alichem | A029182122-1g |
2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole |
1420959-03-0 | 95% | 1g |
$681.45 | 2022-04-02 | |
A2B Chem LLC | AA69461-100mg |
2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole |
1420959-03-0 | 95% | 100mg |
$126.00 | 2024-04-20 | |
A2B Chem LLC | AA69461-250mg |
2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole |
1420959-03-0 | 95% | 250mg |
$214.00 | 2024-04-20 | |
Ambeed | A813078-250mg |
2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole |
1420959-03-0 | 95% | 250mg |
$267.0 | 2025-03-04 |
2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole Related Literature
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
Additional information on 2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole
Comprehensive Overview of 2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole (CAS No. 1420959-03-0)
2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole (CAS No. 1420959-03-0) is a heterocyclic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This compound combines a benzimidazole core with a piperidine and pyridine moiety, making it a versatile scaffold for drug discovery. Researchers are particularly interested in its role as a kinase inhibitor and its potential in targeting cancer and inflammatory diseases, aligning with current trends in precision medicine and personalized therapies.
The molecular structure of 2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole features a benzimidazole ring fused to a piperidine group, which is further substituted with a pyridin-4-ylmethyl side chain. This arrangement enhances its binding affinity to various biological targets, particularly enzymes and receptors involved in cell signaling pathways. Recent studies highlight its potential in modulating protein-protein interactions (PPIs), a hot topic in drug development, as PPIs are often dysregulated in diseases like neurodegenerative disorders and autoimmune conditions.
In the context of drug discovery, 2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole is often explored for its bioavailability and metabolic stability, two critical factors in modern pharmacology. Its logP and solubility profiles suggest it could be a promising candidate for oral administration, addressing a common challenge in small-molecule therapeutics. Additionally, its hydrogen-bonding capacity and aromatic stacking potential make it a valuable tool for medicinal chemistry optimizations.
The compound’s relevance extends to computational chemistry and AI-driven drug design, where it serves as a model for virtual screening and molecular docking studies. With the rise of machine learning in drug development, researchers are leveraging its structural data to predict novel analogs with improved efficacy. This aligns with the growing demand for cost-effective and time-efficient drug discovery methods, a frequent search query among professionals in the field.
From a synthetic perspective, 2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole can be prepared via multi-step organic reactions, including N-alkylation and cyclization strategies. Its purity and yield are often optimized using chromatographic techniques, such as HPLC and LC-MS, ensuring compliance with Good Manufacturing Practices (GMP). These aspects are crucial for industrial-scale production, a topic frequently searched by process chemists and pharmaceutical engineers.
In summary, 2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole (CAS No. 1420959-03-0) represents a compelling case study in modern drug development. Its structural complexity, therapeutic potential, and adaptability to cutting-edge technologies like AI and computational modeling make it a subject of ongoing research. As the scientific community continues to explore its applications, this compound is poised to contribute significantly to advancements in targeted therapies and biochemical research.
1420959-03-0 (2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole) Related Products
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
